molecular formula C3H5ClO5S B14688879 Propanoic acid, 3-chloro-2-sulfo- CAS No. 35489-35-1

Propanoic acid, 3-chloro-2-sulfo-

Cat. No.: B14688879
CAS No.: 35489-35-1
M. Wt: 188.59 g/mol
InChI Key: XMHUEFKKTZWDNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-2-sulfo-, can be achieved through several methods. One common approach involves the chlorination of propanoic acid followed by sulfonation. The reaction typically proceeds as follows:

    Chlorination: Propanoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the third carbon position.

    Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second carbon position.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 3-chloro-2-sulfo-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-sulfo-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-2-sulfopropanoic acid.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the sulfonic acid group can yield sulfinate or thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: 3-Hydroxy-2-sulfopropanoic acid

    Oxidation: Higher oxidation state sulfonic acids

    Reduction: Sulfinate or thiol derivatives

Scientific Research Applications

Propanoic acid, 3-chloro-2-sulfo-, has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-sulfo-, involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various substrates and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-chloro-: Lacks the sulfonic acid group, making it less polar and less reactive in certain reactions.

    Propanoic acid, 2-sulfo-: Lacks the chlorine atom, affecting its chemical properties and reactivity.

    3-Sulfopropanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness

Propanoic acid, 3-chloro-2-sulfo-, is unique due to the presence of both chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

35489-35-1

Molecular Formula

C3H5ClO5S

Molecular Weight

188.59 g/mol

IUPAC Name

3-chloro-2-sulfopropanoic acid

InChI

InChI=1S/C3H5ClO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1H2,(H,5,6)(H,7,8,9)

InChI Key

XMHUEFKKTZWDNM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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